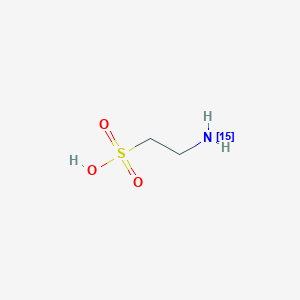

Taurine-15N

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(15N)azanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493917 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127041-63-8 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127041-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Taurine-15N: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taurine-15N (2-Aminoethanesulfonic acid-¹⁵N), a stable isotope-labeled form of taurine. This document details its chemical properties, synthesis, and applications in metabolic research, offering valuable insights for professionals in life sciences and drug development.

Introduction to this compound

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, and neuromodulation.[1] this compound is a non-radioactive, stable isotopologue of taurine where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic substitution allows for its use as a tracer in metabolic studies, enabling researchers to follow the metabolic fate of taurine and quantify its fluxes through various biochemical pathways without the complications of radioactivity.

Chemical Properties of this compound

The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is the basis for its detection and quantification in mass spectrometry-based analytical methods. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(¹⁵N)aminoethanesulfonic acid | [2] |

| Synonyms | 2-Amino-¹⁵N-ethanesulfonic acid | [3][4] |

| CAS Number | 127041-63-8 | [2][3][4] |

| Molecular Formula | C₂H₇¹⁵NO₃S | [2] |

| Molecular Weight | 126.14 g/mol | [2][3][4] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [3][4] |

| Appearance | Solid | [3][4] |

| Solubility | Highly soluble in water. | [5] |

| Stability | Chemically stable under physiological conditions. | [5] |

| Mass Shift | M+1 compared to unlabeled taurine. | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step chemical process starting from ¹⁵N-labeled ethanolamine. This method, adapted from established protocols for unlabeled taurine synthesis, ensures the specific incorporation of the ¹⁵N isotope.

Experimental Protocol: Chemical Synthesis

Step 1: Esterification of ¹⁵N-Ethanolamine

-

In a three-neck glass reactor equipped with a stirrer, thermometer, and condenser, place a desired molar equivalent of ¹⁵N-ethanolamine.

-

Carefully add 1.5 molar equivalents of sulfuric acid to the reactor while stirring at 500 rpm. The reaction is exothermic and requires cooling to maintain the temperature.

-

Continue the reaction for 5 hours.

-

The resulting intermediate product, 2-(¹⁵N)aminoethyl hydrogen sulfate, is then washed with ethanol to remove excess sulfuric acid.

-

Filter and dry the intermediate product.

Step 2: Sulfonation of 2-(¹⁵N)aminoethyl hydrogen sulfate

-

In a suitable reactor, dissolve the dried 2-(¹⁵N)aminoethyl hydrogen sulfate from Step 1 in water.

-

Add 1.5 molar equivalents of sodium sulfite to the solution.

-

Heat the reaction mixture to 80°C and maintain for 5 hours with continuous stirring.

-

After the reaction is complete, the crude this compound is separated from the reaction mixture.

-

The final product can be purified by recrystallization from water.

Applications in Research

This compound is a powerful tool for investigating nitrogen metabolism and the kinetics of taurine in biological systems. Its primary application is as a tracer in metabolic flux analysis studies.

Metabolic Tracing Studies

By introducing this compound into a biological system (in vivo or in vitro), researchers can trace the movement of the ¹⁵N label into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic rates.

Quantification by Mass Spectrometry

The most common analytical technique for detecting and quantifying this compound and its labeled metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The mass difference between the ¹⁵N-labeled and unlabeled compounds allows for their distinct detection and the calculation of their relative abundance.

Experimental Protocols for Analysis

The following is a representative protocol for the analysis of ¹⁵N-enriched taurine in a biological sample, such as urine, using GC-MS. This protocol is based on established methods for taurine analysis.

Sample Preparation and Derivatization

-

To a known volume of the biological sample (e.g., 1 ml of urine), add an internal standard (e.g., ¹³C₂,¹⁵N-Taurine) to correct for sample loss during preparation.

-

For total taurine measurement, hydrolyze the sample to release conjugated taurine. For free taurine, proceed directly to derivatization.

-

Derivatize the sample to make taurine volatile for GC analysis. A common method is the N-pentafluorobenzoyl di-n-butyl amide derivatization.

-

Add a suitable solvent and the derivatizing agent to the sample.

-

Heat the mixture to facilitate the reaction.

-

-

After derivatization, extract the derivative into an organic solvent suitable for GC-MS injection.

GC-MS Analysis

-

Inject the extracted sample into a gas chromatograph equipped with a suitable column for separating the taurine derivative.

-

The separated derivative enters the mass spectrometer.

-

Monitor the specific ions corresponding to the ¹⁴N-taurine derivative (m/z 302) and the ¹⁵N-taurine derivative (m/z 303).[6]

-

Quantify the amount of ¹⁵N-taurine by comparing the peak area of the m/z 303 ion to that of the m/z 302 ion and the internal standard.

Signaling Pathways and Experimental Workflows

Taurine Biosynthesis Pathway from Cysteine

Taurine is endogenously synthesized from the amino acid cysteine. The incorporation of a ¹⁵N label from a precursor amino acid like ¹⁵N-cysteine can be traced through this pathway to the final product, this compound.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates a typical workflow for an in vivo metabolic tracing study using this compound.

Conclusion

This compound is an invaluable tool for researchers and scientists in the fields of metabolism, nutrition, and drug development. Its use as a stable isotope tracer allows for the safe and precise investigation of taurine's metabolic pathways and kinetics. The detailed protocols and workflows provided in this guide offer a solid foundation for the design and execution of experiments utilizing this compound, ultimately contributing to a deeper understanding of its physiological and pathological roles.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 3. Synthesis of taurine | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. biorxiv.org [biorxiv.org]

Synthesis and Purification of ¹⁵N-Labeled Taurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹⁵N-labeled taurine. The methodologies detailed herein are aimed at providing researchers, scientists, and drug development professionals with a robust framework for producing high-purity, isotopically labeled taurine for a variety of research applications, including metabolic studies and as an internal standard for quantitative analysis.

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological roles. The use of stable isotope-labeled taurine, particularly ¹⁵N-labeled taurine, is invaluable for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification. This guide outlines a common and effective method for the synthesis of ¹⁵N-taurine from ¹⁵N-ethanolamine, followed by detailed purification protocols.

Synthesis of ¹⁵N-Labeled Taurine

The most prevalent method for synthesizing taurine is a two-step process starting from ethanolamine. To produce ¹⁵N-labeled taurine, ¹⁵N-ethanolamine is used as the starting material. The synthesis proceeds via an esterification reaction followed by a sulfonation reaction.

Overall Reaction Scheme

The synthesis can be summarized by the following two reactions:

-

Esterification: ¹⁵N-Ethanolamine reacts with sulfuric acid to form ¹⁵N-2-aminoethyl hydrogen sulfate.

-

Sulfonation: The ¹⁵N-2-aminoethyl hydrogen sulfate intermediate is then reacted with a sulfonating agent, such as sodium sulfite or ammonium sulfite, to yield ¹⁵N-taurine.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of ¹⁵N-taurine.

Caption: General workflow for the two-step synthesis of ¹⁵N-taurine.

Detailed Experimental Protocol: Synthesis of ¹⁵N-Taurine

This protocol is adapted from established methods for taurine synthesis.

Materials:

-

¹⁵N-Ethanolamine (¹⁵NH₂CH₂CH₂OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Sulfite (Na₂SO₃) or Ammonium Sulfite ((NH₄)₂SO₃)

-

Toluene (for azeotropic removal of water, optional)

-

Absolute Ethanol

-

Deionized Water

Step 1: Esterification of ¹⁵N-Ethanolamine

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), place 40 mL of ¹⁵N-ethanolamine.

-

Slowly add a molar equivalent of concentrated sulfuric acid (e.g., a molar ratio of ethanolamine to sulfuric acid of 1:0.95) while cooling the flask in an ice bath to manage the exothermic reaction.

-

If using an azeotropic removal of water, add 70 mL of toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

After the reaction is complete, cool the mixture to room temperature. The product, ¹⁵N-2-aminoethyl hydrogen sulfate, will precipitate.

-

Filter the solid product and wash it with absolute ethanol to remove any unreacted starting materials.

-

Dry the ¹⁵N-2-aminoethyl hydrogen sulfate under vacuum.

Step 2: Sulfonation of ¹⁵N-2-Aminoethyl Hydrogen Sulfate

-

In a clean round-bottom flask, dissolve the dried ¹⁵N-2-aminoethyl hydrogen sulfate in deionized water.

-

Add sodium sulfite or ammonium sulfite to the solution. A molar ratio of sulfite to the sulfate ester of 1.8:1 is recommended for optimal conversion.[1]

-

Heat the reaction mixture to a temperature of 75-105°C and maintain it for 12 hours with stirring.[2] The use of ultrasound may assist in improving the reaction rate.[2]

-

After the reaction is complete, the resulting solution will contain crude ¹⁵N-taurine, along with inorganic salts such as sodium sulfate or ammonium sulfate.

Purification of ¹⁵N-Labeled Taurine

The crude ¹⁵N-taurine solution requires purification to remove unreacted reagents and inorganic byproducts. A combination of ion-exchange chromatography and recrystallization is highly effective.

Purification Workflow

The following diagram outlines the purification process.

Caption: Workflow for the purification of ¹⁵N-taurine.

Detailed Experimental Protocol: Purification

Step 1: Ion-Exchange Chromatography (Desalting)

This step is crucial for removing the bulk of inorganic salts.

Materials:

-

Strongly acidic cation exchange resin (e.g., Dowex 50W X8, H⁺ form)

-

Weakly basic anion exchange resin (OH⁻ form)

-

Hydrochloric Acid (HCl), 0.5 N

-

Deionized water

Procedure:

-

Prepare a column with a strongly acidic cation exchange resin (H⁺ form).

-

Adjust the pH of the crude ¹⁵N-taurine solution to approximately 2.8 with 0.5 N HCl.

-

Load the acidified solution onto the equilibrated cation exchange column.

-

Wash the column with deionized water to elute the ¹⁵N-taurine. The inorganic cations will be retained by the resin.

-

(Optional) For further purification, the eluate containing ¹⁵N-taurine can be passed through a weakly basic anion exchange resin (OH⁻ form) to remove any remaining anionic impurities.

-

Collect the fractions containing ¹⁵N-taurine. The presence of taurine can be monitored by thin-layer chromatography (TLC) or other analytical methods.

Step 2: Recrystallization

Recrystallization is performed to obtain high-purity crystalline ¹⁵N-taurine.

Materials:

-

Ethanol (95% or absolute)

-

Deionized water

Procedure:

-

Combine the ¹⁵N-taurine containing fractions from the ion-exchange chromatography and concentrate the solution by rotary evaporation.

-

Dissolve the concentrated residue in a minimum amount of hot deionized water.

-

Slowly add ethanol (an anti-solvent) to the hot solution until it becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the ¹⁵N-taurine crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture and then with cold absolute ethanol.

-

Dry the pure ¹⁵N-taurine crystals under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of unlabeled taurine. Yields for the ¹⁵N-labeled synthesis are expected to be comparable, though may be slightly lower due to the higher cost of the starting material and potential for more careful handling to minimize loss.

| Parameter | Esterification | Sulfonation | Purification (Recrystallization) | Overall Yield | Purity | Reference |

| Reaction Conditions | Molar ratio of ethanolamine to H₂SO₄: 1:0.95 | Molar ratio of intermediate to sulfite: 1:1.8; Temp: 75-105°C; Time: 12h | Solvent: Ethanol-water | - | - | [1][2] |

| Conversion/Yield | ~100% conversion of ethanolamine | 56.2% - 76.43% conversion of intermediate | 67.94% crystallization yield | 25.57% (after purification) | >99% | [1][2][3] |

Conclusion

The synthesis and purification of ¹⁵N-labeled taurine can be reliably achieved through the two-step chemical synthesis from ¹⁵N-ethanolamine, followed by a robust purification strategy involving ion-exchange chromatography and recrystallization. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to produce high-purity ¹⁵N-taurine for their specific research needs. Careful optimization of reaction and purification conditions will ensure high yields and the desired isotopic enrichment for successful application in metabolic and analytical studies.

References

A Technical Guide to High-Purity Taurine-15N for Researchers and Drug Development Professionals

Introduction: Taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid, plays a crucial role in a multitude of physiological processes, from neuromodulation and cardiovascular function to bile acid conjugation and antioxidant defense. To unravel the intricate metabolic pathways and mechanisms of action of taurine, researchers increasingly rely on stable isotope-labeled analogs. This technical guide provides an in-depth overview of high-purity Taurine-15N, a powerful tool for researchers, scientists, and drug development professionals. We will explore its commercial availability, analytical specifications, and detailed experimental protocols for its use as a metabolic tracer and an internal standard in mass spectrometry.

Commercial Suppliers and Specifications of High-Purity this compound

Several reputable chemical suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select the appropriate grade for their experimental needs. Key parameters to consider are isotopic purity (atom % 15N) and chemical purity.

Below is a comparative summary of commercially available high-purity this compound. Researchers are encouraged to request lot-specific Certificates of Analysis (COA) from the suppliers for detailed quantitative data.

| Supplier | Product/Catalog No. | Isotopic Purity (atom % 15N) | Chemical Purity | CAS Number |

| Sigma-Aldrich | 491330 | 98% | 98% (CP) | 127041-63-8 |

| Cambridge Isotope Laboratories, Inc. | CNLM-10253-PK (also contains 13C) | 98% | 98% | 2483830-42-6 (labeled) |

| EvitaChem | EVT-450533 | Not specified | Not specified | 127041-63-8 |

| Smolecule | S1534056 | Not specified | Not specified | 127041-63-8 |

| BOC Sciences | BLP-010085 | Not specified | Not specified | 127041-63-8 |

Note: Isotopic and chemical purity levels are subject to batch-to-batch variability. A Certificate of Analysis for a specific lot can be obtained from the supplier's website or by contacting their technical service department. For instance, Sigma-Aldrich provides a portal to search for COAs using the product and lot number.

Experimental Protocols

The unique spectroscopic properties of this compound make it an invaluable tool in metabolic research and quantitative analysis. Below are detailed methodologies for its application as a metabolic tracer and an internal standard.

This compound as a Metabolic Tracer in In Vivo Studies

Stable isotope tracers like this compound allow for the dynamic study of metabolic pathways under physiological conditions.[1] The following protocol is a general framework for an in vivo tracer study to investigate taurine metabolism.

Objective: To determine the kinetics of taurine metabolism in a model organism.

Materials:

-

This compound (high purity)

-

Sterile saline solution

-

Model organism (e.g., mice, rats)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Tracer Administration:

-

Sample Collection:

-

House the animals in metabolic cages for timed collection of urine and feces.

-

Collect blood samples at predetermined time points post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Preparation for Mass Spectrometry Analysis (Urine):

-

Thaw urine samples. For the analysis of total taurine (free and conjugated), an aliquot of urine should be hydrolyzed.

-

Derivatize the taurine in the samples to make it volatile for GC-MS analysis. A common method is the formation of the N-pentafluorobenzoyl di-n-butyl amide derivative.[2]

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples by GC-MS or LC-MS.

-

Monitor the ion fragments corresponding to unlabeled taurine (e.g., m/z 302 for the N-pentafluorobenzoyl di-n-butyl amide derivative) and 15N-labeled taurine (e.g., m/z 303).[2]

-

-

Data Analysis:

-

Generate a calibration curve using standards of known 15N-taurine enrichment.

-

Calculate the mole percent excess of 15N-taurine in the biological samples.

-

From the kinetic data, calculate key metabolic parameters such as the half-life and body pool of taurine.[2]

-

This compound as an Internal Standard in LC-MS/MS Analysis

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the analyte of interest.

Objective: To accurately quantify the concentration of taurine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

-

This compound (high purity)

-

Unlabeled Taurine standard

-

Biological sample

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system

Methodology:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of unlabeled taurine of known concentration.

-

Prepare a stock solution of this compound of known concentration.

-

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the this compound internal standard solution.

-

Precipitate the proteins by adding a sufficient volume of ice-cold organic solvent (e.g., 3 volumes of methanol).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method to separate taurine from other components in the sample.

-

Optimize the mass spectrometer parameters for the detection of both unlabeled taurine and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the unlabeled taurine to the peak area of the this compound internal standard against the concentration of the unlabeled taurine standards.

-

Calculate the concentration of taurine in the biological samples by interpolating the peak area ratio from the calibration curve.

-

Taurine Signaling and Metabolic Pathways

This compound is instrumental in elucidating the biosynthesis, degradation, and signaling functions of taurine.

Taurine Biosynthesis

In mammals, taurine is primarily synthesized from cysteine in the liver. The pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, which is then oxidized to taurine.

Taurine Transporter (TauT) Regulation

The intracellular concentration of taurine is tightly regulated by the taurine transporter (TauT), a sodium- and chloride-dependent transporter. The activity and expression of TauT are modulated by various signaling pathways, including protein kinase C (PKC) and various transcription factors.

Taurine in Neuromodulation

Taurine is an important neuromodulator in the central nervous system. It can act as an agonist at GABA-A receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism contributes to its neuroprotective effects.

References

The Isotopic Signature of a Vital Molecule: A Technical Guide to the Natural Abundance of ¹⁵N in Taurine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid that plays a crucial role in a multitude of physiological processes, including neuromodulation, osmoregulation, and conjugation of bile acids. While not incorporated into proteins, its abundance in various tissues underscores its importance in cellular function. The study of the natural abundance of stable isotopes, particularly nitrogen-15 (¹⁵N), in biomolecules offers a powerful tool to trace metabolic pathways and understand nutrient flow through ecosystems. This guide provides a comprehensive overview of the natural abundance of ¹⁵N in taurine, its biosynthetic origins, and the analytical methods used for its determination. For researchers and professionals in drug development, understanding the isotopic signature of taurine can provide insights into its metabolism, bioavailability, and the impact of xenobiotics on its endogenous pathways.

Taurine Biosynthesis and ¹⁵N Incorporation

The nitrogen atom in taurine is derived from the amino acid cysteine. The primary pathway for taurine biosynthesis in mammals occurs in the liver and involves a series of enzymatic reactions. The nitrogen isotope ratio (δ¹⁵N) of taurine is therefore directly influenced by the δ¹⁵N of the cysteine pool from which it is synthesized. Cysteine, in turn, derives its nitrogen from other amino acids through transamination reactions, ultimately linking the δ¹⁵N of taurine to the overall nitrogen metabolism of the organism and its dietary inputs.

The main biosynthetic pathway for taurine from cysteine is illustrated below:

Natural Abundance of ¹⁵N in Taurine and its Precursors

Direct measurements of the natural abundance of ¹⁵N in taurine are not widely available in published literature. However, we can infer the expected δ¹⁵N values of taurine by examining the δ¹⁵N values of its precursor, cysteine, and other related amino acids in various biological systems. The δ¹⁵N value of an organism's tissues is typically enriched by 3-5‰ relative to its diet[1]. This trophic enrichment is due to the preferential excretion of the lighter ¹⁴N isotope in waste products like urea.

The following table summarizes the δ¹⁵N values of amino acids relevant to taurine synthesis found in various organisms. These values provide a baseline for estimating the δ¹⁵N of taurine.

| Species | Tissue | Amino Acid | δ¹⁵N (‰) | Reference |

| Beef Cattle (Bos taurus) | Plasma | Methionine | ~ +5 to +10 | [2] |

| Beef Cattle (Bos taurus) | Plasma | Phenylalanine | ~ +5 to +10 | [2] |

| Cetaceans (various) | Skin, Baleen, Dentine | Phenylalanine | +5.53 to +14.31 | [3] |

| Cetaceans (various) | Skin, Baleen, Dentine | Glutamic Acid | +13.26 to +33.73 | [3] |

| Marine Fish (various) | Muscle | Phenylalanine | -3 to +5 | [4] |

| Marine Fish (various) | Muscle | Glutamic Acid | +10 to +21 | [4] |

| Marine Animals (various) | Biomass | Serine | -7 to +2 (relative to bulk) | [5] |

Note: δ¹⁵N values are expressed in per mil (‰) relative to the international standard, atmospheric N₂.

Based on these precursor values, the δ¹⁵N of taurine is expected to reflect the trophic level of the organism. For instance, in marine ecosystems, where baseline δ¹⁵N values can be higher, taurine in top predators would likely exhibit significantly positive δ¹⁵N values. Conversely, in terrestrial herbivores, the δ¹⁵N of taurine would be lower, reflecting the isotopic composition of their plant-based diet.

Experimental Protocols for Determining ¹⁵N Abundance in Taurine

The determination of the natural abundance of ¹⁵N in specific amino acids like taurine requires a specialized analytical technique known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). Due to taurine's high polarity, derivatization is a necessary step to make it volatile for gas chromatography.

Sample Preparation

-

Homogenization: Tissues are flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to remove water. The dried tissue is ground into a fine, homogenous powder.

-

Lipid Extraction: Lipids can interfere with the analysis and are removed by extraction with a 2:1 chloroform:methanol solution.

-

Hydrolysis: The protein fraction of the lipid-free tissue is hydrolyzed to release individual amino acids. This is typically done using 6M HCl at 110°C for 24 hours.

-

Amino Acid Purification: The hydrolysate is dried and the amino acids are purified using cation-exchange chromatography.

Derivatization of Taurine

A one-step protocol using triethylorthoacetate (TEOA) has been shown to be effective for the simultaneous derivatization of both the amino and sulfonic acid groups of taurine, without inducing nitrogen isotope fractionation.

GC-C-IRMS Analysis

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The individual amino acid derivatives are separated on a capillary column based on their volatility and interaction with the stationary phase.

-

Combustion: As each compound elutes from the GC, it passes through a combustion furnace (typically at >900°C) where it is converted into CO₂, H₂O, and N₂ gas.

-

Reduction and Water Removal: The combustion products then pass through a reduction furnace to convert NOx species to N₂, and water is removed through a trap.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas enters the mass spectrometer, where it is ionized. The ion beams of masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N) are measured by a detector.

-

Data Analysis: The ratio of the ion beams is used to calculate the δ¹⁵N value of the amino acid relative to a calibrated reference gas.

The general workflow for this analysis is depicted below:

Applications and Future Directions

The analysis of ¹⁵N natural abundance in taurine has several potential applications for researchers and drug development professionals:

-

Metabolic Research: Tracing the incorporation of ¹⁵N-labeled precursors into taurine can elucidate its biosynthetic and catabolic rates in various tissues and disease states. A study on taurine metabolism in cats used a dual stable isotope analysis with [¹⁵N]- and [1,2-¹³C₂]taurine to evaluate the extent of taurine transamination[6].

-

Nutritional Science: The δ¹⁵N of taurine can serve as a biomarker for dietary protein sources and trophic level.

-

Pharmacology and Toxicology: Investigating how drugs or toxins affect the δ¹⁵N of taurine can provide insights into their impact on sulfur amino acid metabolism.

-

Drug Development: For taurine-based therapeutics, understanding the natural isotopic signature can aid in bioavailability and pharmacokinetic studies.

Future research should focus on establishing a comprehensive database of taurine δ¹⁵N values across a wide range of species, tissues, and geographical locations. This will provide a crucial baseline for the applications mentioned above.

Conclusion

While direct quantitative data on the natural abundance of ¹⁵N in taurine is currently limited, a strong theoretical framework exists to predict its isotopic signature based on the δ¹⁵N of its metabolic precursors, primarily cysteine. The analytical methods for compound-specific isotope analysis are well-established and can be readily applied to taurine. For researchers in the life sciences and drug development, the δ¹⁵N of taurine represents a promising, yet underexplored, biomarker for understanding the intricate details of its metabolism and its role in health and disease. The continued application of stable isotope analysis will undoubtedly shed more light on the biogeochemical journey of this vital molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid δ15N underestimation of cetacean trophic positions highlights limited understanding of isotopic fractionation in higher marine consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Compound-Specific Nitrogen Isotope Analysis of Amino Acids in Eye Lenses as a New Tool to Reconstruct the Geographic and Trophic Histories of Fish [frontiersin.org]

- 5. Factors Controlling the Stable Nitrogen Isotopic Composition (δ15N) of Lipids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Cellular Function: An In-depth Technical Guide to Taurine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurine, a semi-essential sulfur-containing amino acid, is a molecule of profound biological significance, implicated in a vast array of physiological processes. Unlike proteinogenic amino acids, taurine is not incorporated into proteins but exists as a free amino acid in high concentrations within excitable tissues such as the brain, heart, and muscle. Its metabolism, though seemingly straightforward, is intricately regulated and its dysregulation is associated with a spectrum of pathologies, including cardiovascular diseases, neurological disorders, and metabolic syndrome. This technical guide provides a comprehensive overview of the core taurine metabolism pathways, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling cascades. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to understand and target the multifaceted roles of taurine in health and disease.

Core Taurine Metabolism Pathways

The endogenous synthesis of taurine primarily occurs in the liver and brain from the sulfur-containing amino acid cysteine. Two main pathways have been elucidated: the cysteine sulfinic acid pathway, which is the major route in mammals, and the transsulfuration pathway.

The Cysteine Sulfinic Acid Pathway

This principal pathway involves a series of enzymatic reactions that convert cysteine to taurine.

-

Step 1: Oxidation of Cysteine: Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) , a non-heme iron enzyme. This is a critical regulatory step in cysteine catabolism.

-

Step 2: Decarboxylation of Cysteine Sulfinic Acid: Cysteine sulfinic acid is then decarboxylated to form hypotaurine by the enzyme cysteine sulfinate decarboxylase (CSAD) , also known as sulfinoalanine decarboxylase.

-

Step 3: Oxidation of Hypotaurine: Finally, hypotaurine is oxidized to taurine. While this step was previously thought to be spontaneous, recent evidence suggests the involvement of an enzymatic catalyst.

The Transsulfuration Pathway

A secondary route for taurine synthesis involves the transsulfuration pathway, which converts homocysteine to cystathionine. Cystathionine is then converted to cysteine, which can subsequently enter the cysteine sulfinic acid pathway to produce taurine.

Quantitative Data in Taurine Metabolism

Understanding the quantitative aspects of taurine metabolism is crucial for assessing its physiological roles and the impact of its dysregulation.

| Parameter | Enzyme/Molecule | Value | Organism/Conditions | Reference |

| Vmax | Recombinant Cysteine Dioxygenase | 20.0 µmol min⁻¹ mg⁻¹ | Recombinant | [1] |

| Apparent Km | Recombinant Cysteine Dioxygenase | 0.4 mM | Recombinant | [1] |

| EC50 (GABAA Receptor Activation) | Taurine | 116 µM | Murine cerebellar granule cells | [2] |

| IC50 ([³H]muscimol displacement) | Taurine | 125 µM | Mouse brain homogenates | [2] |

Table 1: Quantitative data related to key components of taurine metabolism.

Signaling Pathways Influenced by Taurine

Taurine exerts its diverse physiological effects by modulating several key signaling pathways.

Taurine and GABAA Receptor Signaling

Taurine can act as an agonist at γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] This interaction is crucial for its neuroprotective and neuromodulatory roles. The affinity of taurine for GABAA receptors is dependent on the subunit composition of the receptor.[4]

Taurine and Calcium Signaling

Taurine plays a critical role in maintaining intracellular calcium homeostasis, a process vital for cellular function, particularly in excitable tissues.[5][6][7] It modulates calcium levels through several mechanisms, including effects on voltage-gated calcium channels and the Na+/Ca2+ exchanger.[5][8]

Taurine and SIRT1/AMPK/FOXO1 Signaling

Recent studies have highlighted the role of taurine in activating the SIRT1/AMPK/FOXO1 signaling pathway, which is a key regulator of cellular energy metabolism and lipid homeostasis.[9][10] This pathway is a promising target for interventions in metabolic disorders.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to advancing our understanding of taurine metabolism.

Measurement of Taurine Concentration in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization [11]

This method allows for the sensitive and specific quantification of taurine in various biological matrices.

Workflow:

Protocol:

-

Sample Preparation:

-

For plasma/serum: Deproteinize by adding an equal volume of 10% sulfosalicylic acid, vortex, and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

For tissues: Homogenize the tissue in a suitable buffer (e.g., 50 mM MES, pH 6.1) and deproteinize as described for plasma.

-

-

Derivatization:

-

Mix the deproteinized sample with an o-phthalaldehyde (OPA) working solution (containing 2-mercaptoethanol) in a borate buffer (pH 10.4).

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the fluorescent OPA-taurine derivative using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of taurine.

-

Calculate the taurine concentration in the samples by comparing their peak areas to the standard curve.

-

Cysteine Dioxygenase (CDO) Activity Assay

Method: Measurement of Cysteinesulfinate Formation [12][13][14][15]

This assay determines the activity of CDO by quantifying the product, cysteine sulfinic acid.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM MES, pH 6.1)

-

Ferrous sulfate (e.g., 0.3 mM)

-

Cysteine (substrate, e.g., 3 mM)

-

Bathocuproine disulfonate (copper chelator, e.g., 0.0625 mM)

-

Hydroxylamine (to inhibit product degradation, optional for purified enzyme)

-

-

Enzyme Preparation:

-

Prepare a tissue homogenate or cell lysate in a suitable buffer.

-

For purified enzyme, dilute to an appropriate concentration.

-

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with the reaction mixture (without cysteine) for a short period to ensure enzyme saturation with iron.

-

Initiate the reaction by adding cysteine.

-

Incubate at 37°C for a defined time (e.g., 10-30 minutes).

-

Stop the reaction by adding an acid (e.g., 5% sulfosalicylic acid).

-

-

Product Quantification:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Quantify the cysteine sulfinic acid in the supernatant using HPLC with pre-column derivatization as described for taurine measurement.

-

-

Calculation: Express CDO activity as nmol of cysteine sulfinic acid formed per minute per mg of protein.

Cysteine Sulfinate Decarboxylase (CSAD) Activity Assay

Method: Circular Dichroism (CD) Spectroscopy [16]

This method offers a direct and continuous way to measure CSAD activity by monitoring the change in the CD signal as the chiral substrate is converted to an achiral product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 20 mM potassium phosphate, pH 7.2)

-

Pyridoxal-5'-phosphate (PLP, cofactor, e.g., 0.6 mM)

-

Dithiothreitol (DTT, e.g., 0.2 mM)

-

EDTA (e.g., 0.1 mM)

-

Cysteine sulfinic acid (substrate, at various concentrations for kinetic analysis)

-

-

Enzyme Preparation:

-

Use purified recombinant human CSAD.

-

-

Assay Procedure:

-

Add the enzyme to the reaction mixture in the cuvette.

-

Immediately start monitoring the decrease in the CD signal at a specific wavelength (e.g., 220 nm) over time using a spectropolarimeter.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the curve.

-

Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Taurine Metabolism in Drug Development

The pivotal role of taurine in cellular homeostasis makes its metabolic pathways attractive targets for therapeutic intervention.

Targeting Cysteine Dioxygenase (CDO)

Inhibition of CDO can modulate intracellular cysteine levels and has been explored for its therapeutic potential.

-

Inhibitors: Several compounds have been identified as inhibitors of CDO, including:

-

DL-propargylglycine: An inhibitor of cystathionine γ-lyase that can indirectly affect CDO activity by limiting cysteine availability.[17]

-

N-acetylcysteine (NAC): A precursor to cysteine that may act as a competitive inhibitor.[17]

-

L-methionine: Competes with cysteine for cellular uptake and utilization.[17]

-

Homocysteine: A natural competitive inhibitor of CDO.[18]

-

Modulating the Taurine Transporter (TauT)

The taurine transporter (TauT) is responsible for the cellular uptake of taurine and is a key regulator of intracellular taurine concentrations.[19][20][21]

-

Inhibitors:

Conclusion

The metabolic pathways of taurine are central to a multitude of cellular functions, and their dysregulation is implicated in numerous disease states. This technical guide has provided a comprehensive overview of the core metabolic pathways, quantitative data, key signaling interactions, detailed experimental protocols, and potential avenues for therapeutic targeting. For researchers, scientists, and drug development professionals, a thorough understanding of taurine metabolism is paramount for unraveling the complexities of cellular regulation and for the rational design of novel therapeutic strategies aimed at modulating the activity of this biologically crucial amino acid. The continued exploration of this fascinating molecule and its intricate metabolic network holds immense promise for advancing human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]

- 3. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taurine replacement attenuates hyperalgesia and abnormal calcium signaling in sensory neurons of STZ-D rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. besjournal.com [besjournal.com]

- 12. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Amino Acid Cofactor in Cysteine Dioxygenase Is Regulated by Substrate and Represents a Novel Post-translational Regulation of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. EP3251664A1 - Cysteine dioxygenase inhibitors for prolonging the lifespan of a subject - Google Patents [patents.google.com]

- 19. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Isotopic Enrichment of Taurine-¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including osmoregulation, neuromodulation, and bile salt conjugation. Its stability and metabolic fate are of significant interest in the fields of nutrition, disease pathology, and drug development. The use of stable isotope-labeled taurine, particularly Taurine-¹⁵N, allows for precise tracing and quantification of its in vivo kinetics without the complications of radioactivity. This technical guide provides an in-depth overview of the in vivo stability and isotopic enrichment of Taurine-¹⁵N, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways.

Data Presentation: In Vivo Stability and Isotopic Enrichment of Taurine-¹⁵N

The following tables summarize quantitative data on the in vivo stability and isotopic enrichment of taurine, primarily from studies utilizing stable isotope tracers. While direct human data for Taurine-¹⁵N is limited in publicly available literature, data from animal models and studies using other taurine isotopes provide valuable insights into its kinetic profile.

| Parameter | Species | Value | Tissue/Fluid | Tracer | Citation |

| Half-life (t½) | Cat | 29.3 ± 2.9 hours (free taurine) | Body | Taurine-¹⁵N | [1] |

| Cat | 35.0 ± 1.4 hours (total taurine) | Body | Taurine-¹⁵N | [1] | |

| Human | ~1.0 ± 0.3 hours (pharmacokinetics of unlabeled taurine) | Plasma | Unlabeled Taurine | [2][3] | |

| Appearance Rate (Ra) | Human | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | Plasma | [1,2-¹³C₂]Taurine | [4][5] |

| Taurine Body Pool | Cat | 137 ± 22 mg/kg (free taurine) | Body | Taurine-¹⁵N | [1] |

| Cat | 157 ± 11 mg/kg (total taurine) | Body | Taurine-¹⁵N | [1] |

Note: Data from feline studies may not be directly extrapolated to humans but provides the closest available reference for Taurine-¹⁵N kinetics.

| Study Population | Tracer Administration | Time Point | Isotopic Enrichment (MPE) | Tissue/Fluid | Citation |

| Healthy Adult Humans | Continuous infusion of [1,2-¹³C₂]taurine | 5 hours (steady state) | Not explicitly stated, but plateau reached | Plasma | [4][5] |

| Healthy Adult Humans | Continuous infusion of [1,2-¹³C₂]taurine | 5 hours (steady state) | Lower than plasma | Whole Blood | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Taurine-¹⁵N kinetics. The following sections outline key experimental protocols cited in the literature.

Protocol 1: Determination of Taurine-¹⁵N Enrichment in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study on taurine kinetics in cats.[1]

1. Sample Collection and Preparation:

-

Administer a single oral bolus dose of Taurine-¹⁵N (e.g., 20 mg/kg body weight).

-

Collect urine samples at regular intervals (e.g., daily).

-

For total taurine measurement, hydrolyze a urine aliquot. For free taurine, use unhydrolyzed urine.

-

Samples can be directly derivatized without extensive purification.

2. Derivatization:

-

React the urine sample with a derivatizing agent to create a volatile taurine derivative suitable for GC-MS analysis. A common derivative is the N-pentafluorobenzoyl di-n-butyl amide.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column appropriate for separating the taurine derivative.

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode.

-

Selected Ion Monitoring (SIM): Selectively monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) taurine derivative fragments. For the N-pentafluorobenzoyl di-n-butyl amide derivative, the fragment [M-(di-n-butyl amide)]⁺ can be monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.[1]

4. Quantification:

-

Generate calibration curves using standards with known concentrations of Taurine-¹⁵N.

-

Calculate the mole percent excess of ¹⁵N-taurine in the urine samples based on the measured ion ratios.

Protocol 2: Analysis of Taurine Isotopic Enrichment in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized approach based on modern analytical methods for amino acids in biological fluids.[6][7]

1. Sample Preparation:

-

Collect blood samples into appropriate anticoagulant tubes and centrifuge to separate plasma.

-

Deproteinize the plasma sample by adding a precipitating agent (e.g., acetonitrile or sulfosalicylic acid).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

The supernatant can be directly injected or further diluted prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A column with hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is often used for polar molecules like taurine.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.

-

Multiple Reaction Monitoring (MRM): Develop an MRM method to specifically detect and quantify both unlabeled and ¹⁵N-labeled taurine. This involves monitoring the transition of a specific precursor ion to a product ion for each analyte.

-

Taurine (¹⁴N): Precursor ion (m/z) -> Product ion (m/z)

-

Taurine-¹⁵N: Precursor ion (m/z+1) -> Product ion (m/z+1 or other specific fragment)

-

3. Quantification:

-

Prepare calibration standards in a matrix similar to the biological sample (e.g., analyte-free plasma) to account for matrix effects.

-

Use a stable isotope-labeled internal standard (e.g., Taurine-d₄) to improve accuracy and precision.

-

Calculate the isotopic enrichment of Taurine-¹⁵N in the plasma samples from the calibration curve.

Mandatory Visualization

Taurine Biosynthesis Pathway

The primary pathway for taurine biosynthesis in mammals is the cysteine sulfinate pathway, which occurs mainly in the liver. This pathway involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine.[8][9][10]

Caption: Cysteine sulfinate pathway for taurine biosynthesis.

Taurine Transport and Regulation

Taurine is transported into cells against a concentration gradient by the Na⁺/Cl⁻-dependent taurine transporter (TauT). The expression and activity of TauT are regulated by various factors, including intracellular taurine concentration and hypertonicity, through signaling pathways like the TonEBP pathway.[11][12][13]

Caption: Regulation of the taurine transporter (TauT).

Experimental Workflow for a Taurine-¹⁵N Tracer Study

A typical workflow for an in vivo study using Taurine-¹⁵N involves administration of the tracer, collection of biological samples over time, sample processing, and analysis by mass spectrometry to determine isotopic enrichment.

Caption: Workflow for a Taurine-¹⁵N tracer study.

References

- 1. Determination of taurine metabolism by measurement of 15N-enriched taurine in cat urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral taurine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation | MDPI [mdpi.com]

- 8. Taurine - Wikipedia [en.wikipedia.org]

- 9. Enzymes of the taurine biosynthetic pathway are expressed in rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The taurine transporter: mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of taurine transporter is regulated through the TonE (tonicity-responsive element)/TonEBP (TonE-binding protein) pathway and contributes to cytoprotection in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Taurine-15N in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in a multitude of physiological processes, including osmoregulation, neuromodulation, and the conjugation of bile acids. Its involvement in various metabolic pathways has made it a subject of intense research, particularly in the context of metabolic syndrome, obesity, and diabetes. The use of stable isotope-labeled taurine, specifically Taurine-15N (Taurine-¹⁵N), offers a powerful tool to non-invasively trace the in vivo kinetics, metabolism, and physiological fate of this important molecule. This technical guide provides a comprehensive review of the application of Taurine-¹⁵N in metabolic research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant metabolic pathways.

Data Presentation: Quantitative Insights from Taurine Studies

The following tables summarize quantitative data from studies investigating the metabolic effects of taurine. While direct studies utilizing Taurine-¹⁵N are limited, the data from taurine supplementation studies provide a crucial context for designing and interpreting tracer experiments.

Table 1: Pharmacokinetic Parameters of Taurine from a Taurine-¹⁵N Tracer Study in Cats

| Parameter | Free Taurine | Total Taurine | Citation |

| Half-life (h) | 29.3 ± 2.9 | 35.0 ± 1.4 | [1] |

| Body Pool (mg/kg) | 137 ± 22 | 157 ± 11 | [1] |

This study utilized an oral bolus dose of 20 mg/kg body weight of Taurine-¹⁵N in cats to determine its kinetic properties.[1]

Table 2: Effects of Taurine Supplementation on Metabolic Parameters in Humans (Meta-analysis of Randomized Controlled Trials)

| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Citation |

| Systolic Blood Pressure (mmHg) | -3.999 | -7.293 to -0.706 | 0.017 | [2] |

| Diastolic Blood Pressure (mmHg) | -1.509 | -2.479 to -0.539 | 0.002 | [2] |

| Fasting Blood Glucose (mg/dL) | -5.882 | -10.747 to -1.018 | 0.018 | [2] |

| Triglycerides (mg/dL) | -18.315 | -25.628 to -11.002 | < 0.001 | [2] |

| HDL-C (mg/dL) | 0.644 | -0.244 to 1.532 | 0.155 | [2] |

This meta-analysis included 25 randomized controlled trials with daily taurine dosages ranging from 0.5 g to 6 g.[2]

Table 3: Effects of Taurine Supplementation on Body Weight and Lipid Profile in Overweight/Obese College Students

| Parameter | Taurine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Citation |

| Plasma Triglycerides (mg/dL) | Significant decrease (>8) | No significant change (8) | < 0.04 | [2] |

| Atherogenic Index | 2.75 to 2.30 | 2.91 to 2.99 | Significant | [2] |

This double-blind randomized study administered 3 g of taurine per day for 7 weeks.[2]

Experimental Protocols: Methodologies for Taurine-¹⁵N Metabolic Research

The following section details a key experimental protocol for a Taurine-¹⁵N kinetic study and a generalized workflow for in vivo stable isotope tracing.

Protocol 1: Determination of Taurine Kinetics using Taurine-¹⁵N in a Feline Model

This protocol is based on a study that determined the half-life and body pool of taurine in cats.[1]

1. Isotope Administration:

-

Isotope: Taurine-¹⁵N

-

Dosage: 20 mg/kg body weight

-

Route of Administration: Oral bolus

2. Sample Collection:

-

Sample Type: Urine

-

Collection Schedule: Urine was pooled on a daily basis.

3. Sample Preparation:

-

Urine samples were divided into two aliquots for the analysis of free and total taurine.

-

For total taurine analysis, urine samples were hydrolyzed.

-

Samples were directly derivatized without further purification.

4. Derivatization:

-

Reagent: N-pentafluorobenzoyl di-n-butyl amide

-

This derivatization step is crucial for making taurine volatile for Gas Chromatography analysis.

5. Analytical Method:

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Analysis: The fragment ion [M-(di-n-butyl amide)]⁺, which carries the labeled nitrogen atom, was selectively monitored at m/z 302 for ¹⁴N-taurine and m/z 303 for ¹⁵N-taurine.

-

Quantification: Isotopic enrichment (mole percent excess) was determined by creating calibration curves in both hydrolyzed and non-hydrolyzed urine samples spiked with known amounts of Taurine-¹⁵N.

6. Data Analysis:

-

The decay of ¹⁵N-taurine enrichment over time was used to calculate the half-life of taurine.

-

The taurine body pool was calculated by extrapolating the enrichment curve to zero time.

Generalized Workflow for an in vivo Taurine-¹⁵N Tracer Study

This workflow can be adapted for various research questions in different animal models, including humans.

Experimental workflow for a Taurine-¹⁵N tracer study.

Signaling Pathways and Metabolic Relationships

Taurine is involved in a complex network of metabolic pathways. Understanding these pathways is essential for designing and interpreting Taurine-¹⁵N tracer studies.

Taurine Biosynthesis and Metabolism

The primary pathway for endogenous taurine synthesis begins with the amino acid cysteine.

Major pathway of taurine biosynthesis from cysteine.

Once synthesized or ingested, taurine can undergo several metabolic transformations, including conjugation with bile acids in the liver and conversion to other metabolites.

Key metabolic fates of taurine in the body.

Taurine's Role in Cellular Regulation

Taurine influences several key signaling pathways involved in metabolic health. For instance, it has been shown to improve insulin sensitivity and regulate lipid metabolism.

Major cellular functions influenced by taurine.

Conclusion and Future Directions

The use of Taurine-¹⁵N as a stable isotope tracer provides a powerful methodology for elucidating the complex in vivo metabolism of taurine. While the number of published studies is currently limited, the detailed protocol from the feline kinetic study offers a solid foundation for future research. By combining Taurine-¹⁵N tracing with modern analytical techniques like high-resolution mass spectrometry and metabolomics, researchers can gain unprecedented insights into taurine's role in health and disease. Future studies should focus on applying this technology to human subjects to investigate the impact of taurine on metabolic disorders. Tracing the fate of the ¹⁵N label into downstream metabolites will also be crucial for understanding the full spectrum of taurine's metabolic influence. This technical guide serves as a resource for researchers and drug development professionals to design and implement robust studies utilizing Taurine-¹⁵N, ultimately advancing our understanding of its therapeutic potential.

References

Taurine-15N: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for Taurine-15N, a stable isotope-labeled form of the amino acid taurine. This document is intended for use by professionals in research and drug development who are utilizing this compound in their studies.

Introduction to this compound

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[1][2] this compound is a non-radioactive, stable isotope-labeled version of taurine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N instead of the more common ¹⁴N. This isotopic labeling allows researchers to trace the metabolism and distribution of taurine in biological systems using mass spectrometry-based techniques without the hazards associated with radioactive isotopes.

Safety and Handling Guidelines

While this compound is not classified as a hazardous substance, it is essential to follow standard laboratory safety procedures.[3] The safety profile of this compound is considered identical to that of unlabeled taurine.

Hazard Identification

-

Potential Health Effects: May cause mild skin, eye, and respiratory tract irritation.[4][5][6] Ingestion of very large amounts may cause gastrointestinal upset.[7]

-

Physical Hazards: The fine powder can form dust clouds that may be flammable under certain conditions.[8]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is recommended:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[3][8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or latex, should be worn.[2][3] Gloves must be inspected before use and disposed of properly.[2][3]

-

Body Protection: A standard laboratory coat is sufficient to prevent skin contact.[3]

-

Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator for dusts is recommended.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

-

Handling:

-

Storage:

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[1][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1][3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8] Do not dispose of it in the sewer system or general trash.[13] Unused material may be sent to a licensed disposal company.[3]

Quantitative Data

The following tables summarize key quantitative data for taurine.

| Physical and Chemical Properties | |

| Molecular Formula | C₂H₇¹⁵NO₃S |

| Molecular Weight | 126.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C[10] |

| Solubility | Soluble in water[10][12] |

| pH (5% aqueous solution) | 4.1 - 5.6 |

| pKa | 1.5 (sulfonic acid group), 9.0 (amino group) |

| Toxicological Data (for Taurine) | |

| LD50 Oral (Rat) | > 5,000 mg/kg[8][10] |

| LD50 Oral (Mouse) | > 7,000 mg/kg[5] |

| LD50 Intraperitoneal (Mouse) | 6,630 mg/kg[5] |

| LD50 Subcutaneous (Mouse) | 6,000 mg/kg[5] |

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodents for metabolic tracing studies. The exact dosage and administration route will depend on the specific research question.

Preparation of Dosing Solution

-

Determine the appropriate vehicle. For oral administration, this compound can be dissolved in sterile water or saline. For intravenous administration, use sterile saline.

-

Calculate the required concentration. Based on the desired dose and the animal's weight, calculate the concentration of this compound needed in the dosing solution.

-

Prepare the solution. Under sterile conditions, weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure the solution is completely dissolved and clear before administration.

Oral Gavage in Mice

This protocol is adapted from standard oral gavage procedures.[14][15][16][17][18]

-

Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Gavage Needle Insertion: Use a proper-sized, blunt-tipped gavage needle (typically 20-22 gauge for an adult mouse). Gently insert the needle into the mouth, aiming towards the back of the throat. The needle should pass easily down the esophagus. Do not force the needle.

-

Administration: Once the needle is in the correct position, slowly inject the this compound solution.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Monitor the animal for any signs of distress after the procedure.

Intravenous Injection in Rats (Tail Vein)

This protocol is adapted from standard intravenous injection procedures.[19][20][21]

-

Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. To dilate the tail veins, warm the tail using a heat lamp or warm water.

-

Needle Insertion: Use a small gauge needle (e.g., 25-27 gauge) attached to a syringe containing the this compound solution. Insert the needle into one of the lateral tail veins.

-

Administration: Once the needle is correctly placed in the vein, slowly inject the solution.

-

Withdrawal and Pressure: Gently withdraw the needle and apply pressure to the injection site with sterile gauze to prevent bleeding.

-

Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

Taurine Biosynthesis Pathway

The primary pathway for taurine biosynthesis in mammals is the cysteine sulfinic acid pathway, which occurs mainly in the liver.[1][22]

Caption: Major pathway of taurine biosynthesis from cysteine.

Experimental Workflow for this compound Metabolic Tracing

This workflow outlines the key steps in a typical in vivo metabolic tracing experiment using this compound.

Caption: Workflow for in vivo this compound metabolic tracing.

Taurine's Role in Calcium Signaling

Taurine plays a significant role in modulating intracellular calcium concentrations, which is crucial for cellular function, particularly in excitable tissues.[9]

Caption: Taurine's modulation of intracellular calcium signaling.

Taurine's Antioxidant Mechanisms

Taurine contributes to cellular antioxidant defense through various mechanisms, including the scavenging of reactive oxygen species and the modulation of antioxidant enzymes.[8][22][23]

Caption: Key antioxidant mechanisms of taurine.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of taurine in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protective role of taurine against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taurine as an Essential Neuromodulator during Perinatal Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gavage [ko.cwru.edu]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. research.sdsu.edu [research.sdsu.edu]

- 18. iacuc.wsu.edu [iacuc.wsu.edu]

- 19. research-support.uq.edu.au [research-support.uq.edu.au]

- 20. depts.ttu.edu [depts.ttu.edu]

- 21. research.vt.edu [research.vt.edu]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Theoretical basis of stable isotope tracing with Taurine-15N

An In-depth Technical Guide to the Theoretical Basis of Stable Isotope Tracing with Taurine-¹⁵N

Introduction to Stable Isotope Tracing with Taurine-¹⁵N

Stable isotope tracing is a powerful methodology used in metabolic research to elucidate the pathways and dynamics of biochemical reactions within living systems.[1] This technique involves the administration of a molecule labeled with a stable, non-radioactive isotope, such as ¹⁵N, to a biological system.[1] By tracking the incorporation of this isotope into downstream metabolites, researchers can gain detailed insights into nutrient utilization, biosynthesis, and metabolic flux.[1][2]

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological functions, including bile acid conjugation, osmoregulation, membrane stabilization, and modulation of cellular calcium levels.[3][4] Given its significant roles in health and disease, understanding the dynamics of taurine metabolism is crucial for researchers in fields ranging from basic science to drug development.[3][5] The use of Taurine-¹⁵N as a tracer allows for the precise quantification of taurine kinetics, providing a window into its synthesis, turnover, and fate within the body.[6][7] This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and applications of Taurine-¹⁵N stable isotope tracing.

Fundamentals of Stable Isotope Tracing

The core principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled tracer and the naturally abundant (unlabeled) tracee.[8] ¹⁵N is a stable, naturally occurring isotope of nitrogen, and molecules enriched with ¹⁵N can be detected and quantified using mass spectrometry.[9] When Taurine-¹⁵N is introduced into a biological system, it mixes with the endogenous taurine pool. Its journey through various metabolic processes can then be monitored by analyzing the ¹⁵N enrichment in taurine and its metabolites in biological samples like plasma, urine, or tissues.[6][10]

The data generated from these experiments can be used to determine key kinetic parameters, such as:

-

Rate of Appearance (Ra): The rate at which taurine enters the plasma pool, reflecting both endogenous synthesis and absorption.[8][11]

-

Metabolic Clearance Rate (MCR): The volume of plasma cleared of taurine per unit of time.[11]

-

Pool Size: The total amount of taurine in a specific metabolic compartment.[6]

-

Half-life (t½): The time required for the concentration of taurine in a pool to decrease by half.[6]

Taurine Metabolism and Physiological Functions

A thorough understanding of taurine's metabolic pathways is essential for designing and interpreting tracer studies.

Taurine Biosynthesis

In mammals, taurine is synthesized primarily in the liver and pancreas from the sulfur-containing amino acid cysteine.[12] There are three main biosynthetic pathways, with the cysteine sulfinic acid pathway being the most prominent.[13][14]

-

Cysteine Sulfinic Acid Pathway (Main Pathway): Cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). Cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. Finally, hypotaurine is oxidized to taurine.[12][13]

-

Cysteamine Pathway: Cysteamine is oxidized to hypotaurine.[15]

-

Sulfoalanine Pathway: This is considered an auxiliary synthesis pathway.[13]